WEHI-539

Übersicht

Beschreibung

WEHI-539 ist ein niedermolekularer Inhibitor, der speziell auf das anti-apoptotische Protein BCL-XL abzielt, ein Mitglied der BCL-2-Proteinfamilie. Diese Verbindung wurde vom Walter and Eliza Hall Institute of Medical Research (WEHI) entwickelt und hat ein erhebliches Potenzial gezeigt, die Apoptose in Krebszellen zu induzieren, indem sie selektiv an BCL-XL bindet .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Benzothiazol-Hydrazonskeletts. Die wichtigsten Schritte umfassen:

Bildung des Benzothiazolkerns: Dies wird durch die Kondensation von 2-Aminothiophenol mit Carbonsäuren oder deren Derivaten erreicht.

Hydrazonbildung: Der Benzothiazolkern wird dann mit Hydrazinderivaten umgesetzt, um die Hydrazonbindung zu bilden.

Endgültige Kupplung: Die Hydrazonzwischenstufe wird mit einem Thiazolcarbonsäurederivat gekoppelt, um this compound zu ergeben.

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, beinhaltet die Synthese typischerweise Standard-Organosynthesetechniken wie Kondensationsreaktionen, Reinigung durch Säulenchromatographie und Kristallisation .

Arten von Reaktionen:

Oxidation und Reduktion: this compound kann Oxidations- und Reduktionsreaktionen unterliegen, insbesondere an der Hydrazonbindung.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere an den Benzothiazol- und Thiazolringen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid oder andere Peroxide.

Reduktionsmittel: Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel wie Brom oder Chlor.

Hauptprodukte, die gebildet werden:

Oxidation: Oxidierte Derivate der Hydrazonbindung.

Reduktion: Reduzierte Formen der Hydrazonbindung.

Substitution: Halogenierte Derivate der Benzothiazol- und Thiazolringe.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of WEHI-539 involves multiple steps, starting with the preparation of the benzothiazole hydrazone scaffold. The key steps include:

Formation of the benzothiazole core: This is achieved through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

Hydrazone formation: The benzothiazole core is then reacted with hydrazine derivatives to form the hydrazone linkage.

Final coupling: The hydrazone intermediate is coupled with a thiazole carboxylic acid derivative to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as condensation reactions, purification through column chromatography, and crystallization .

Types of Reactions:

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, particularly at the hydrazone linkage.

Substitution: The compound can participate in substitution reactions, especially at the benzothiazole and thiazole rings.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide or other peroxides.

Reducing agents: Sodium borohydride or lithium aluminum hydride.

Substitution reagents: Halogenating agents like bromine or chlorine.

Major Products Formed:

Oxidation: Oxidized derivatives of the hydrazone linkage.

Reduction: Reduced forms of the hydrazone linkage.

Substitution: Halogenated derivatives of the benzothiazole and thiazole rings.

Wissenschaftliche Forschungsanwendungen

Cancer Cell Apoptosis Induction

WEHI-539 has been shown to induce apoptosis in various cancer cell lines, particularly those expressing high levels of BCL-XL. For instance, studies have demonstrated that this compound effectively triggers cell death in mouse embryonic fibroblasts (MEF) lacking MCL-1, evidenced by mitochondrial cytochrome c release and caspase-3 activation . In BCL-XL overexpressed MEF cells, the compound exhibits an effective concentration (EC50) of 0.48 μM, highlighting its potency in overcoming survival signals in cancer cells .

Combination Therapies

The compound has been investigated for its synergistic effects when combined with other chemotherapeutic agents. For example, the combination of this compound with ABT-199 (a BCL-2 inhibitor) has shown enhanced cytotoxicity against U937 leukemia cells, particularly those resistant to standard therapies . The mechanism involves the induction of the NOX4/ROS/p38 MAPK axis-mediated autophagy, leading to MCL-1 degradation and increased sensitivity to treatment .

Targeting Cancer Stem Cells

Research indicates that this compound can significantly reduce the clonogenic capacity of cancer stem cells (CSCs). In experiments where CSCs were pre-treated with this compound or ABT-737 (another BCL-2 family inhibitor), there was a marked decrease in their ability to form colonies, suggesting that targeting BCL-XL is vital for CSC survival . This property may enhance the efficacy of conventional chemotherapeutics by sensitizing CSCs to treatment.

Case Studies and Experimental Findings

| Study | Findings | Cell Lines/Models |

|---|---|---|

| Colak et al. (2014) | Demonstrated that this compound reduces clonogenicity in colon cancer stem cells and sensitizes them to oxaliplatin | Colon cancer stem cells |

| Lessene et al. (2024) | Developed this compound as a tailored anti-cancer agent; showed potential for restoring cell death mechanisms | Various cancer models |

| Liu et al. (2022) | Showed synergistic effects with ABT-199 leading to enhanced apoptosis through NOXA-mediated MCL-1 degradation | U937 leukemia cells |

Potential Clinical Implications

While this compound is primarily used as a research tool at present, its ability to selectively induce apoptosis in BCL-XL-dependent cancers positions it as a promising candidate for future clinical applications. The compound's unique properties could lead to novel treatment strategies for patients with cancers characterized by high levels of BCL-XL expression.

Wirkmechanismus

WEHI-539 exerts its effects by selectively binding to the BCL-XL protein, inhibiting its anti-apoptotic function. This binding disrupts the interaction between BCL-XL and pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. The compound specifically targets the BH3 domain of BCL-XL, preventing it from sequestering pro-apoptotic proteins like BAX and BAK, thereby promoting cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Navitoclax (ABT-263): Another BCL-2 family inhibitor that targets both BCL-2 and BCL-XL but has a broader spectrum of activity compared to WEHI-539.

ABT-199 (Venetoclax): Selectively inhibits BCL-2 but not BCL-XL, making it different from this compound.

A-1155463: A compound similar to this compound but with improved selectivity and potency for BCL-XL.

Uniqueness of this compound: this compound is unique due to its high selectivity for BCL-XL over other BCL-2 family proteins. This selectivity minimizes off-target effects and makes it a valuable tool for studying the specific role of BCL-XL in apoptosis and cancer .

Biologische Aktivität

WEHI-539 is a potent and selective small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), which plays a critical role in regulating apoptosis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synergy with other therapeutic agents, and implications for cancer treatment.

This compound selectively inhibits BCL-XL with an IC50 value of 1.1 nM and a binding affinity (Kd) of 0.6 nM . It induces apoptosis in various cell types by disrupting the anti-apoptotic function of BCL-XL, leading to mitochondrial membrane permeabilization and subsequent release of cytochrome c, which activates caspase pathways .

Key Mechanisms:

- BCL-XL Inhibition : this compound binds to the hydrophobic groove of BCL-XL, preventing it from sequestering pro-apoptotic proteins like BAK and NOXA.

- NOXA-Mediated MCL1 Degradation : In combination with ABT-199 (a BCL2 inhibitor), this compound triggers NOXA-dependent degradation of MCL1, enhancing cytotoxicity against resistant leukemia cells .

- Autophagy Induction : The compound has been shown to activate p38 MAPK-mediated autophagy, contributing to its cytotoxic effects .

Synergistic Effects

Research has demonstrated that this compound exhibits synergistic cytotoxicity when used in combination with other inhibitors:

- With ABT-199 and ABT-263 : The combination enhances the sensitivity of U937 leukemia cells, particularly those resistant to ABT-199, by promoting MCL1 degradation through the NOXA pathway .

- In Small Cell Lung Carcinoma (SCLC) : Sequential treatment with KIF11 inhibitors followed by this compound significantly decreases cell viability in SCLC cell lines, indicating its potential in combination therapies for aggressive cancers .

Table 1: Summary of this compound's Biological Activity in Various Studies

Detailed Findings

- U937 Cells : Continuous treatment with hydroquinone transformed U937 cells into resistant variants (U937/HQ), which exhibited increased expression of MCL1 and BCL2L1. The combination therapy with this compound significantly restored sensitivity by inducing NOXA-mediated MCL1 degradation .

- SCLC Models : In studies involving SCLC cell lines, treatment sequences involving KIF11 silencing followed by this compound resulted in notable decreases in cell viability over time, confirming its effectiveness against these aggressive tumors .

- Mechanistic Insights : The activation of autophagic processes via the p38 MAPK pathway was highlighted as a crucial mechanism through which this compound enhances apoptosis in resistant cancer cells .

Eigenschaften

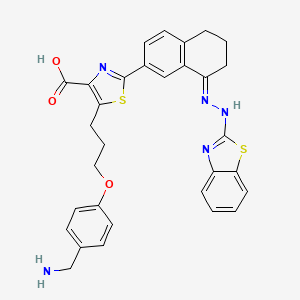

IUPAC Name |

5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N5O3S2/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38)/b35-24+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMWZKPAXZBYEH-JWHWKPFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744277 | |

| Record name | 5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431866-33-9 | |

| Record name | 5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.